molecular formula C14H15NOS B7476441 N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide

N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide

Cat. No. B7476441
M. Wt: 245.34 g/mol
InChI Key: BPTYNFJVPPAZNF-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide, also known as EMPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EMPTC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated sodium and calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been found to possess anticonvulsant activity in animal models of epilepsy. In addition, this compound has been shown to possess potent activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in aqueous media, which can make it difficult to formulate for oral administration. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its pharmacological properties.

Future Directions

Despite the promising results obtained so far, there is still much to be learned about the potential applications of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide in drug discovery and development. Future studies should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, further studies are needed to optimize the pharmacological properties of this compound, including its solubility and bioavailability, to facilitate its development as a drug candidate. Finally, more extensive studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide involves the reaction of 2-ethyl-6-methylphenylamine with thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This compound has also been found to possess potent activity against various bacterial and fungal strains.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-3-11-6-4-5-10(2)13(11)15-14(16)12-7-8-17-9-12/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTYNFJVPPAZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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